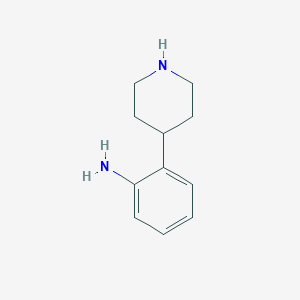

2-(Piperidin-4-yl)aniline

Description

Significance within Organic Chemistry and Heterocyclic Systems

The structural foundation of 2-(Piperidin-4-yl)aniline marries two of the most important scaffolds in organic chemistry: the piperidine (B6355638) ring and the aniline (B41778) group. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.gov Its flexible, chair-like conformation allows for diverse substitutions, influencing the molecule's steric and electronic properties. Aniline, an aromatic amine, provides a rigid, planar structure with a reactive amino group that is a cornerstone of synthetic chemistry.

The fusion of these two moieties in a single compound creates a versatile scaffold for a wide range of chemical transformations. The primary amine of the aniline ring and the secondary amine within the piperidine ring offer multiple reactive sites for functionalization. evitachem.com Synthetic strategies to create such piperidine-aniline conjugates often involve modern catalytic methods, such as Buchwald-Hartwig amination or the catalytic hydrogenation of corresponding nitro-aromatic precursors. These methods enable the efficient construction of these valuable molecular architectures. The presence of both a basic aliphatic amine and a less basic aromatic amine allows for selective reactions, making it a highly adaptable intermediate in multi-step syntheses. evitachem.com

Table 1: Chemical Properties of this compound and its Isomers

| Property | This compound | 4-(Piperidin-4-yl)aniline | This compound dihydrochloride (B599025) |

|---|---|---|---|

| CAS Number | 255050-94-3 sinfoobiotech.com | 113310-52-4 | 1187174-03-3 bldpharm.com |

| Molecular Formula | C₁₁H₁₆N₂ sinfoobiotech.com | C₁₁H₁₆N₂ nih.gov | C₁₁H₁₈Cl₂N₂ bldpharm.com |

| Molecular Weight | 176.26 g/mol sinfoobiotech.com | 176.26 g/mol nih.gov | 249.18 g/mol bldpharm.com |

| Structure | Piperidine ring at ortho-position | Piperidine ring at para-position | Dihydrochloride salt of the ortho-isomer |

This table presents a comparison of the basic chemical properties of this compound and its para-isomer, as well as its dihydrochloride salt, illustrating the fundamental data used in chemical research.

Interdisciplinary Relevance in Chemical Sciences and Drug Discovery

The piperidine-aniline scaffold is of profound interest beyond synthetic organic chemistry, finding significant application in medicinal chemistry and drug discovery. Derivatives built upon this core structure have been investigated for a wide array of therapeutic targets due to their ability to interact with biological macromolecules. cymitquimica.com The structural flexibility and chemical versatility of these compounds allow for the fine-tuning of pharmacokinetic properties, making them attractive candidates for the development of new therapeutic agents. chemimpex.com

Research has shown that compounds containing the piperidine-aniline motif are explored for their potential as:

Kinase Inhibitors: Derivatives are used as intermediates in the synthesis of potent inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK), which are implicated in certain types of cancer. chemicalbook.com

Receptor Antagonists: The scaffold is a key component in the development of antagonists for chemokine receptors such as CCR5, which play a role in viral entry.

Central Nervous System (CNS) Agents: The piperidine moiety is frequently found in drugs targeting the CNS. chemimpex.com Derivatives of the piperidine-aniline structure have been developed as inhibitors for the glycine (B1666218) transporter 1 (GlyT1), a strategy being investigated for treating neurological disorders. synquestlabs.com

Analgesics: Certain complex derivatives of the 4-piperidinylaniline series have been discovered to be potent N-type calcium channel blockers, showing promise as orally active analgesic agents. nih.gov

The ability to modify the scaffold, for instance, by introducing substituents like a trifluoromethyl group, allows for the modulation of a compound's properties and biological activity. sigmaaldrich.com This adaptability makes this compound and its related isomers valuable starting points for creating libraries of novel compounds for high-throughput screening in the quest for new medicines.

Table 2: Research Applications of Piperidine-Aniline Derivatives

| Research Area | Target/Application | Example Derivative Class | Reference |

|---|---|---|---|

| Oncology | Anaplastic Lymphoma Kinase (ALK) Inhibitors | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | chemicalbook.com |

| Virology | CCR5 Antagonists | 4-(Piperidin-4-yl)aniline derivatives | |

| Neurology | Glycine Transporter 1 (GlyT1) Inhibitors | 4-Benzoylpiperidine derivatives | synquestlabs.com |

| Pain Management | N-type Calcium Channel Blockers | Substituted 4-piperidinylanilines | nih.gov |

This table summarizes key research areas where derivatives of the piperidine-aniline scaffold have been investigated, highlighting the interdisciplinary importance of this structural motif.

Structure

3D Structure of Parent

Properties

CAS No. |

255050-94-3 |

|---|---|

Molecular Formula |

C11H17ClN2 |

Molecular Weight |

212.72 g/mol |

IUPAC Name |

2-piperidin-4-ylaniline;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H |

InChI Key |

RTQPKFPPBXJYTR-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC=CC=C2N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 2 Piperidin 4 Yl Aniline and Its Derivatives

Established Synthetic Pathways

Established synthetic routes for 2-(Piperidin-4-yl)aniline and its derivatives can be broadly categorized into two main approaches: those that form the aniline (B41778) moiety via reduction and those that construct the piperidine (B6355638) ring through catalytic hydrogenation. Additionally, amination reactions, including direct and reductive methods, provide powerful tools for the direct formation of the bond between the two cyclic systems.

Reductive Methodologies for Aniline Moiety Formation

The formation of the aniline group is a critical step in the synthesis of the target compound. This is most commonly achieved by the reduction of a corresponding nitroaromatic precursor, a reliable and well-documented transformation in organic chemistry.

The reduction of a nitro group to a primary amine is a fundamental transformation for the synthesis of anilines. youtube.com In the context of this compound synthesis, this typically involves a precursor where a 2-nitrophenyl group is attached to the piperidine ring at the 4-position, such as N-protected-4-(2-nitrophenyl)piperidine or 4-(2-nitrophenyl)pyridine (B3266547). The latter would require a subsequent reduction of the pyridine (B92270) ring.

A variety of reducing agents and systems can be employed for this conversion, with the choice often depending on the presence of other functional groups in the molecule. youtube.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. youtube.com However, care must be taken as these conditions can also reduce other functionalities like alkenes or even cleave certain protecting groups. youtube.com Milder, chemical reducing systems are often preferred for their selectivity. These include metals in acidic media, such as iron in acetic acid, or the use of stannous chloride (SnCl₂) in an alcohol solvent. youtube.com Another effective system involves the use of ferric chloride and zinc in a solvent mixture like dimethylformamide and water. scribd.com A one-pot reaction has been developed where a nitro group and a pyridine ring can be reduced simultaneously using sodium borohydride (B1222165) in the presence of zinc chloride, offering a streamlined approach to the final product from a nitrophenylpyridine precursor. google.com

| Reducing System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Methanol) | Highly efficient, clean workup. Can reduce other functional groups. | youtube.com |

| Fe/CH₃COOH | Iron powder, Acetic Acid | Mild conditions, tolerant of many functional groups. | youtube.com |

| SnCl₂ | Stannous chloride, solvent (e.g., Ethanol) | Mild reducing agent, good for sensitive substrates. | youtube.com |

| FeCl₃-Zn-DMF-H₂O | Ferric chloride, Zinc powder, Dimethylformamide/Water | Inexpensive and readily available reagents. | scribd.com |

| NaBH₄/ZnCl₂ | Sodium borohydride, Zinc chloride | Can simultaneously reduce a nitro group and a pyridine ring. | google.com |

The piperidine ring is a saturated heterocycle commonly formed by the hydrogenation of its aromatic precursor, pyridine. nih.gov This transformation is a cornerstone of heterocyclic chemistry, with numerous catalytic systems developed to achieve high efficiency and, when necessary, stereoselectivity. nih.gov For the synthesis of this compound, a suitable precursor such as 4-(2-aminophenyl)pyridine or 4-(2-nitrophenyl)pyridine can be subjected to hydrogenation.

The reaction typically requires a transition metal catalyst and a source of hydrogen, often hydrogen gas under pressure. nih.gov Catalysts can be either heterogeneous, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), or homogeneous, where the catalyst is dissolved in the reaction medium. youtube.com Heterogeneous catalysts like rhodium on carbon (Rh/C) are effective for the complete hydrogenation of pyridines under relatively mild conditions (e.g., 5 atm H₂, 80°C in water). organic-chemistry.org Other commonly used heterogeneous catalysts include systems based on ruthenium, cobalt, and nickel. nih.gov Homogeneous catalysts, often based on iridium or rhodium complexes, can offer high selectivity and tolerance for other reducible functional groups. nih.govchemrxiv.org For instance, certain iridium(III) catalysts can selectively hydrogenate the pyridine ring while leaving sensitive groups like nitro or cyano functions intact. chemrxiv.org The choice between heterogeneous and homogeneous catalysis often involves a trade-off between ease of catalyst separation (easier with heterogeneous) and reaction selectivity and mechanism understanding (often better with homogeneous). youtube.com

| Catalyst Type | Example Catalyst/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | 10% Rh/C | 5 atm H₂, 80°C, H₂O | Mild conditions, applicable to various heterocycles. | organic-chemistry.org |

| Heterogeneous | Ruthenium-based nanocatalyst | High pressure and temperature | High stability, can be reused. | nih.gov |

| Heterogeneous | Nickel silicide | High pressure and temperature | First successful application of a nickel catalyst for efficient pyridine hydrogenation. | nih.gov |

| Homogeneous | Iridium(I) complex with P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts. | Effective for stereoselective synthesis. | nih.gov |

| Homogeneous | Iridium(III) complex | Low catalyst loading, 50 bar H₂ | Tolerant towards reducible functional groups like nitro and cyano. | chemrxiv.org |

Amination Reactions in Compound Synthesis

Amination reactions provide a direct route to form the C-N bond between the aromatic and piperidine rings. These modern catalytic methods have become indispensable in medicinal chemistry for their efficiency and broad applicability.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgstackexchange.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide, like a triflate) and an amine. wikipedia.orgacsgcipr.org To synthesize this compound, this strategy can be implemented in two ways: coupling a 2-haloaniline derivative with 4-aminopiperidine (B84694) (typically with the piperidine nitrogen protected) or coupling aniline with a protected 4-halopiperidine.

The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction heavily relies on the choice of a suitable phosphine (B1218219) or carbene ligand for the palladium catalyst, which influences the reaction's scope and efficiency. acsgcipr.org Several generations of catalyst systems have been developed, allowing the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

| Component | Description | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide/Triflate | An aromatic ring with a leaving group (e.g., Br, Cl, OTf). | The electrophilic partner in the coupling. | wikipedia.orgacsgcipr.org |

| Amine | A primary or secondary amine (e.g., protected 4-aminopiperidine). | The nucleophilic partner in the coupling. | wikipedia.orgacsgcipr.org |

| Palladium Catalyst | A source of Pd(0) or a Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). | Facilitates the oxidative addition and reductive elimination steps. | wikipedia.orglibretexts.org |

| Ligand | Typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos) or N-heterocyclic carbene. | Stabilizes the palladium center and promotes key steps in the catalytic cycle. | acsgcipr.org |

| Base | A non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | Deprotonates the amine after it coordinates to the palladium complex. | wikipedia.org |

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.orgsigmaaldrich.com This two-step process, often performed in a single pot, is a cornerstone for synthesizing substituted amines. rsc.org

For the synthesis of 4-anilinopiperidine scaffolds, a common approach is the reaction of a protected 4-piperidone, such as N-Boc-piperidin-4-one, with an aniline derivative. researchgate.netchemicalbook.com The intermediate iminium ion is then reduced to the final product. A variety of reducing agents can be used for the reduction step. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often preferred for its tolerance of various functional groups and its effectiveness under slightly acidic conditions which can facilitate imine formation. nih.gov Other common reductants include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C). rsc.orgsigmaaldrich.com This methodology offers a versatile and direct route to the target compound from readily available starting materials. researchgate.netajrconline.org

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), often with a mild acid like acetic acid. | Mild, selective, and broadly applicable. Does not reduce the starting carbonyl. | nih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control often required. | Effective but toxic (releases HCN under strong acid). Reduces imines faster than carbonyls. | sigmaaldrich.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a suitable solvent. | "Green" method with H₂O as the only byproduct. Can reduce other functional groups. | rsc.org |

Coupling Reactions in Carbon-Nitrogen Bond Formation

The formation of the C-N bond between the piperidine nitrogen and an aromatic ring is a critical step in the synthesis of N-aryl piperidines. Transition-metal-catalyzed cross-coupling reactions have become indispensable for this transformation, largely supplanting harsher classical methods.

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N cross-coupling chemistry. wikipedia.org This palladium-catalyzed reaction facilitates the formation of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org Its development has provided a versatile and highly efficient route for the synthesis of compounds like this compound, overcoming the limitations of traditional methods which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems, each offering improved reactivity, stability, and substrate scope. For the coupling of a secondary cyclic amine like a protected piperidine with an aniline derivative, sterically hindered and electron-rich ligands are often employed.

Table 1: Buchwald-Hartwig Amination Conditions for N-Arylation of Piperidine Derivatives

| Aryl Halide/Triflate | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromoaniline (protected) | 4-Piperidone (as ketal) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 85-95 |

| 1-Iodo-2-nitrobenzene | Piperidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 |

| 2-Chloronitrobenzene | 4-Aminopiperidine (protected) | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 110 | 75-88 |

| 4-Bromotoluene | 1,2,3,4-Tetrahydroisoquinoline | (NHC)Pd(allyl)Cl | IPr | NaOtBu | Dioxane | RT-80 | 65 |

This table presents representative data compiled from typical Buchwald-Hartwig amination procedures for similar substrates. NHC = N-Heterocyclic Carbene; dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.

The synthesis of this compound can be envisioned through two primary Buchwald-Hartwig strategies: coupling of a protected 4-aminopiperidine with a suitable 2-halophenylamine derivative, or the coupling of piperidin-4-one (or its protected form) with 1,2-phenylenediamine. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

While palladium catalysis dominates the field, other transition metals, particularly copper, offer powerful alternative strategies for C-N bond formation. These methods, often referred to as Ullmann-type or Chan-Lam couplings, provide complementary reactivity.

The Ullmann condensation is a classical copper-promoted reaction that couples aryl halides with alcohols, thiols, or amines at high temperatures. wikipedia.orgorganic-chemistry.org Modern modifications have led to milder reaction conditions through the use of soluble copper salts and specialized ligands. The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the amination of aryl halides. wikipedia.orgchemeurope.com These reactions are particularly effective for electron-deficient aryl halides and can be a cost-effective alternative to palladium-catalyzed methods. chemeurope.com

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) utilizes a copper catalyst to couple arylboronic acids with amines or alcohols. nih.govyoutube.com A key advantage of this reaction is that it can often be performed under aerobic conditions and at room temperature, coupling two nucleophilic partners. youtube.combeilstein-journals.org This method expands the range of accessible substrates, as arylboronic acids are readily available and often complementary to aryl halides in terms of reactivity and functional group tolerance.

Table 2: Comparison of Copper-Catalyzed N-Arylation Reactions

| Reaction Name | Aryl Source | Amine/Alcohol | Catalyst System | Key Features |

|---|---|---|---|---|

| Ullmann/Goldberg Reaction | Aryl Halide | Primary/Secondary Amine | CuI, Cu powder, or CuO with ligands (e.g., phenanthroline) | Often requires high temperatures; suitable for electron-deficient aryl halides. wikipedia.orgnih.gov |

| Chan-Lam Coupling | Arylboronic Acid | Primary/Secondary Amine, Amide, Imidazole | Cu(OAc)₂ (stoichiometric or catalytic), often with a base like pyridine. nih.gov | Mild conditions (often room temp, aerobic); couples two nucleophilic partners. youtube.combeilstein-journals.org |

For the synthesis of this compound, a Chan-Lam approach could involve the reaction of a protected 4-aminopiperidine with 2-aminophenylboronic acid. An Ullmann strategy might couple a protected 4-iodopiperidine (B1603859) with 1,2-phenylenediamine. The choice between these methods depends on factors such as functional group compatibility, cost, and desired reaction scale. beilstein-journals.org

Advanced Synthetic Approaches and Reaction Cascades

Beyond the direct formation of the C-N bond, advanced synthetic strategies focus on the efficient construction of the core piperidine ring, often incorporating the desired aryl substituent in a convergent manner. These methods prioritize atom economy, step efficiency, and the rapid generation of molecular complexity.

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for synthesizing heterocyclic scaffolds like piperidine. taylorfrancis.comnih.gov These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex and diverse molecular libraries from simple precursors. researchgate.netresearchgate.net

Several MCRs are known to produce highly functionalized piperidine derivatives. For example, a one-pot, three-component transformation involving an aromatic aldehyde, an amine, and an active methylene (B1212753) compound can lead to substituted piperidines. taylorfrancis.com Another approach involves the Diels-Alder reaction of 2-azadienes, generated in situ, with various dienophiles to construct the piperidone core, which can be further modified.

Table 3: Multi-Component Reactions for Piperidine Synthesis

| MCR Type | Components | Catalyst/Conditions | Product Scaffold |

|---|---|---|---|

| Hantzsch-type | Aromatic Aldehyde, Amine, β-Ketoester | ZrOCl₂·8H₂O or TBATB, Reflux | Highly substituted dihydropyridines (precursors to piperidines) taylorfrancis.com |

| Diels-Alder of 2-Azadienes | Acid Chloride, N-Silylimine, Olefin, Lewis Acid | Sequential one-pot reaction | Polysubstituted Piperidones researchgate.net |

| Knoevenagel-Michael-Mannich Cascade | Aromatic Aldehyde, Malononitrile, Pyridine, Haloacetate, Ammonium (B1175870) Acetate | In situ ylide formation | Pyridinium-containing Piperidin-2-ones researchgate.net |

TBATB = Tetrabutylammonium tribromide

While a direct MCR synthesis of this compound is challenging, these methods are invaluable for creating 4-arylpiperidine precursors. For instance, an MCR could be designed using 2-nitrobenzaldehyde, an amine, and a suitable third component to build a piperidine ring already bearing the precursor to the aniline group. Subsequent reduction of the nitro group would then yield the desired target structure.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a reliable means to form ring structures from linear precursors. nih.govresearchgate.net These strategies often offer excellent control over stereochemistry. The formation of the piperidine ring can be achieved through the creation of either a C-N or a C-C bond in the cyclization step. nih.gov

Approaches include radical-mediated cyclizations, reductive aminations of dicarbonyl compounds, and metal-catalyzed cyclizations of amino-alkenes or -alkynes. nih.govmdpi.com Double reductive amination, for instance, is a powerful method where a dicarbonyl compound reacts with an amine source to form the piperidine ring in a single reductive step. chim.it

The cyclization of substrates containing both an amine and an alkene functionality is a particularly effective strategy for piperidine synthesis. These reactions can be promoted by various catalysts and reagents, leading to the formation of the heterocyclic ring through intramolecular hydroamination or amino-alkenylation.

Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes, allowing for the simultaneous formation of the piperidine ring and the introduction of an additional functional group. mdpi.com Palladium catalysts are also widely used to effect Wacker-type aerobic oxidative cyclizations, converting amino-alkenes into the corresponding piperidine derivatives. organic-chemistry.org

Table 4: Metal-Catalyzed Intramolecular Alkene Cyclization for Piperidine Synthesis

| Substrate Type | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|

| Amino-alkene | Gold(I) complex / Iodine(III) oxidant | Oxidative Amination | Difunctionalization of the double bond during cyclization. mdpi.com |

| Amino-alkene | Pd(DMSO)₂(TFA)₂ / O₂ | Wacker-type Aerobic Oxidative Cyclization | Base-free conditions, forms various six-membered N-heterocycles. organic-chemistry.org |

| N-tosyl homoallylamine | AlCl₃ / TMS-Halide | Aza-Prins Cyclization | Forms 2,4-disubstituted piperidines with good diastereoselectivity. organic-chemistry.org |

TFA = Trifluoroacetate; TMS = Trimethylsilyl

In the context of this compound, an alkene cyclization strategy would involve a linear precursor containing a suitably placed aniline (or a protected precursor) and an amino-alkene moiety. The subsequent metal-catalyzed cyclization would forge the piperidine ring, completing the core structure of the target molecule. This approach offers a high degree of synthetic flexibility and control.

Intramolecular Cyclization Strategies for Piperidine Derivatives

Radical-Mediated Amine Cyclization

Radical-mediated cyclization reactions have emerged as a powerful tool for the construction of the piperidine ring system. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic core. While direct examples for the synthesis of this compound using this method are not extensively documented, the principles can be applied to precursors of 4-arylpiperidines.

One notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to furnish polysubstituted piperidines. researchgate.net This strategy has demonstrated the potential for stereocontrol, yielding predominantly two of the four possible diastereoisomers. researchgate.net Another innovative strategy employs a photoinduced copper-catalyzed three- or four-component [3 + 2 + 1] radical cyclization. core.ac.uk This method utilizes readily available amines, alkynes, and aldehydes to construct multisubstituted tetrahydropyridines, which can be further elaborated to piperidines. core.ac.uk

A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has also been developed, providing polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov Furthermore, polysubstituted piperidines have been prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. dicp.ac.cn These radical-based methodologies offer a versatile platform for the synthesis of complex piperidine structures, which could be adapted for the synthesis of this compound precursors.

Stereoselective Synthesis Methodologies

The development of stereoselective methods is crucial for the synthesis of chiral piperidine derivatives, which often exhibit enhanced pharmacological activity. Methodologies such as asymmetric hydrogenation and diastereoselective synthesis of piperidinone intermediates have been pivotal in achieving high levels of stereocontrol.

Asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors represents a direct and efficient route to chiral piperidines. Palladium-based catalyst systems have shown high efficacy in the asymmetric hydrogenation of activated imines, which are precursors to chiral amines. For instance, Pd/bisphosphine complexes in trifluoroethanol have been used for the asymmetric hydrogenation of N-diphenylphosphinyl ketimines and N-tosylimines with excellent enantioselectivities (87-99% ee and 88-97% ee, respectively). dicp.ac.cnnih.gov

Iridium catalysts containing P,N-ligands have also been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov The reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. nih.gov These techniques could be applied to the asymmetric synthesis of this compound by hydrogenating a suitable 4-(2-aminophenyl)tetrahydropyridine precursor.

Table 1: Examples of Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate Type | Solvent | Enantiomeric Excess (ee) | Reference |

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Trifluoroethanol | 87-99% | dicp.ac.cnnih.gov |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | Trifluoroethanol | 88-97% | dicp.ac.cn |

| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Not specified | High | nih.gov |

Note: This table is based on data from the text and provides a summary of catalyst systems and their effectiveness in asymmetric hydrogenation for the synthesis of piperidine derivatives.

Piperidin-4-ones are versatile intermediates that can be converted to 4-substituted piperidines, including this compound. The diastereoselective synthesis of these piperidinones is a key step in controlling the stereochemistry of the final product. The Mannich reaction is a classical and widely used method for the synthesis of piperidin-4-ones. nih.govsemanticscholar.org More advanced strategies focus on achieving high diastereoselectivity.

A double Mannich reaction of bisaminol ethers and substituted β-keto esters has been shown to be an efficient method for producing polysubstituted 4-piperidones. researchgate.net Furthermore, Dieckmann cyclizations have been employed for the regioselective synthesis of substituted piperidine-2,4-diones, which can be further functionalized. core.ac.uk These methods allow for the introduction of various substituents with stereocontrol, providing access to a range of chiral piperidinone precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for developing sustainable and environmentally friendly processes. nih.govunibo.itmdpi.com This includes the optimization of reaction conditions for efficiency and yield, as well as the development of sustainable catalysts.

Optimizing reaction conditions is crucial for maximizing yield and minimizing waste. In the context of synthesizing precursors for this compound, such as amide couplings with anilines, the choice of activators, bases, and solvents significantly impacts the reaction outcome. researchgate.net High-throughput experimentation has been utilized to rapidly screen and identify optimal conditions for such reactions. researchgate.net For instance, the use of specific activator-base combinations has been shown to be broadly applicable across a range of aniline nucleophiles. researchgate.net Furthermore, the development of one-pot, multicomponent reactions for the synthesis of piperidine scaffolds is a key strategy for improving process efficiency by reducing the number of synthetic steps and purification procedures. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Piperidin 4 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline component of 2-(Piperidin-4-yl)aniline is a key determinant of the molecule's electronic properties and reactivity. The amino group strongly activates the aromatic ring, directing incoming electrophiles to specific positions and being susceptible to oxidation. Furthermore, the nitrogen atom itself can be a site for functionalization.

Electrophilic Aromatic Substitution Reactions

The amino group of the aniline moiety is a potent activating group, donating electron density to the aromatic ring through resonance. This heightened nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effect of the amino group channels incoming electrophiles primarily to the ortho and para positions relative to the amino substituent.

In the case of this compound, the piperidinyl substituent is located at the ortho position. This steric hindrance can influence the regioselectivity of EAS reactions. While the para position (relative to the amino group) is sterically accessible, the other ortho position may also be a site of substitution, albeit potentially to a lesser extent due to crowding.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation.

Halogenation: Anilines react readily with halogens such as bromine and chlorine. The high reactivity often leads to polysubstitution. For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. youtube.com To achieve monosubstitution, milder conditions or the use of a protecting group on the amine is often necessary. For this compound, selective halogenation would likely require careful control of reaction conditions to favor substitution at the para-position.

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is deactivating and meta-directing, leading to a mixture of products. ulisboa.pt To circumvent this, the amino group is often protected, for example, by acetylation, to form an acetanilide. This amide is still an ortho-, para-director but is less activating, allowing for more controlled nitration, primarily at the para position. studylib.net The protecting group can then be removed by hydrolysis to yield the desired nitroaniline.

Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid. The reaction is reversible and the position of the sulfonyl group can be influenced by temperature. At lower temperatures, the kinetically favored ortho-product may be formed, while at higher temperatures, the thermodynamically more stable para-product is often preferred.

A summary of expected major products for electrophilic aromatic substitution on the aniline moiety of this compound is presented below, assuming appropriate reaction conditions for monosubstitution.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ | 4-Bromo-2-(piperidin-4-yl)aniline |

| Nitration (with protection) | HNO₃, H₂SO₄ | 4-Nitro-2-(piperidin-4-yl)aniline |

| Sulfonation | H₂SO₄ (fuming) | 4-Amino-3-(piperidin-4-yl)benzenesulfonic acid |

Oxidation Pathways and Derivative Formation

The aniline moiety is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant and reaction conditions. Oxidation can lead to a variety of products, including colored dimeric and polymeric species, as well as quinone-imines. The oxidation of anilines can proceed through the formation of a radical cation intermediate.

Common oxidizing agents can transform anilines into a range of derivatives. For example, oxidation of some aniline derivatives can yield benzoquinones. encyclopedia.pub The oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) has been shown to produce oxidized triazenes, including piperidin-2-one and -4-one derivatives, as well as hydroxylated products. rsc.org This indicates that both the aniline and piperidine (B6355638) rings can be susceptible to oxidation.

The biological oxidation of piperidine itself has been studied, leading to metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov In the context of drug metabolism, 4-aminopiperidine-containing drugs are known to undergo oxidation, primarily through N-dealkylation catalyzed by cytochrome P450 enzymes. nih.gov

The potential oxidation products of this compound are diverse and can include the formation of nitroso, nitro, and azoxy derivatives, as well as polymeric materials. The specific outcome would be highly dependent on the chosen oxidizing system.

Functionalization through Nitrogen Atoms

The nitrogen atom of the aniline's amino group is nucleophilic and can participate in various functionalization reactions. These reactions are crucial for the synthesis of a wide array of derivatives with modified properties.

N-Alkylation: The direct N-alkylation of anilines can be challenging as it can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. Selective mono-alkylation can often be achieved using specific catalysts and reaction conditions. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed. nih.gov Another approach involves the use of zeolite catalysts for selective N-alkylation. magritek.com

N-Acylation: N-acylation is a common method to protect the amino group or to introduce new functional groups. Anilines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. researchgate.net This reaction is often performed in the presence of a base to neutralize the acid byproduct. For example, the acetylation of aniline is a key step in a multi-step synthesis of p-nitroaniline to control the regioselectivity of the nitration reaction. studylib.net N-acylation of this compound would proceed similarly, yielding the corresponding N-acyl derivative.

| Functionalization | Reagent Type | Product Type |

| N-Alkylation | Alkyl halide | N-Alkyl-2-(piperidin-4-yl)aniline |

| N-Acylation | Acid chloride/anhydride | N-Acyl-2-(piperidin-4-yl)aniline |

Reactivity of the Piperidine Ring

The piperidine ring in this compound offers additional sites for chemical modification. Its saturated, heterocyclic nature allows for reactions that are distinct from those of the aromatic aniline moiety. The conformational flexibility of the piperidine ring also plays a significant role in its reactivity.

Nucleophilic and Electrophilic Reactions on the Ring

The nitrogen atom of the piperidine ring is a secondary amine and, like the aniline nitrogen, is nucleophilic. It can undergo a variety of reactions, including alkylation and acylation.

N-Alkylation and N-Acylation of the Piperidine Nitrogen: The piperidine nitrogen can be functionalized through N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base to scavenge the acid produced. researchgate.netresearchgate.net The choice of solvent and base can be crucial for achieving good yields. For instance, potassium carbonate in DMF is a common system for N-alkylation. researchgate.net

Reactions at the Carbon Skeleton: While the C-H bonds of the piperidine ring are generally unreactive, functionalization can be achieved under specific conditions. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and protecting group on the nitrogen. nih.govnih.gov Oxidation of the piperidine ring can also occur, for example at the carbon atoms alpha to the nitrogen, to form lactams. nih.gov

The piperidine ring can also be synthesized through various cyclization strategies, including intramolecular reactions of acyclic precursors. nih.govorganic-chemistry.org

Conformational Dynamics and Their Influence on Reactivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the aniline substituent at the 4-position can exist in either an axial or an equatorial orientation. The preferred conformation will depend on the steric and electronic interactions between the substituent and the piperidine ring.

Computational studies on related 4-phenylpiperidine (B165713) derivatives have shown that the conformational preference can be influenced by substituents on the piperidine nitrogen and the phenyl ring. researchgate.net In general, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions.

The conformation of the piperidine ring can have a significant impact on its reactivity. For instance, the accessibility of the nitrogen lone pair for reactions can be affected by its axial or equatorial orientation. Furthermore, the stereochemical outcome of reactions at the piperidine ring can be dictated by the preferred conformation of the starting material and the transition state. In nucleophilic substitution reactions involving piperidine, the conformation of the transition state can influence the reaction rate and mechanism. nih.gov

Computational analysis, such as Density Functional Theory (DFT), can be employed to predict the lowest energy conformations and to understand the relationship between structure and reactivity. researchgate.net For this compound, it is expected that the aniline group would predominantly occupy the equatorial position to minimize steric hindrance.

Ring Modification and Transformation Reactions

The modification of the piperidine or aniline rings in this compound is a potential route to novel derivatives, though specific studies on this compound are not extensively documented in the literature. However, general principles of heterocyclic chemistry suggest several possible transformation pathways.

Piperidine Ring Reactions: The piperidine ring, a saturated heterocycle, is generally stable. Ring-opening reactions would require harsh conditions or specific activation. For instance, N-acylated piperidines can undergo radical-mediated ring-opening, and piperidinium (B107235) ions have been studied for their reactivity in solution, but these reactions have not been specifically reported for the this compound scaffold. scispace.com Ring expansion, perhaps through reactions like the Tiffeneau-Demjanov rearrangement on a ketone-derivatized piperidine, or contraction are theoretically possible but remain underexplored for this class of molecules. nih.gov

Aniline Ring Reactions: The aniline ring can undergo transformations that alter the aromatic core. Reactions such as the Zincke reaction, which converts pyridinium (B92312) salts into pyridines, can be extended to transform pyridines into benzenoid structures through ring-opening and closing sequences. While this applies to the synthesis of anilines from pyridine (B92270) precursors, analogous transformations starting from the aniline ring of this compound are not common. nih.gov More typical would be dearomatization reactions under specific oxidative or reductive conditions.

Fused Ring System Formation: Intramolecular cyclization reactions represent a plausible modification strategy. Depending on the reagents and conditions, the aniline and piperidine nitrogens could participate in cyclizations with appropriate linkers to form novel polycyclic heterocyclic systems.

Interplay Between Aniline and Piperidine Moieties

The reactivity of this compound is governed by the presence of two distinct nucleophilic nitrogen centers. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic π-system, while the piperidine nitrogen is a more basic, sp³-hybridized secondary amine. This difference in basicity and nucleophilicity is the primary driver of its selective reactivity.

Electronic Effects: The aniline moiety's reactivity is sensitive to substituents on the aromatic ring. Electron-donating groups (EDGs) at the para-position (relative to the amino group) would increase the electron density on the aniline nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease its nucleophilicity, making the piperidine nitrogen even more reactive by comparison. In the case of this compound, the piperidinyl group itself acts as a weak activating group on the aniline ring.

Steric Effects: The piperidine nitrogen is generally more sterically accessible than the aniline nitrogen, which is ortho to the bulky piperidinyl substituent. However, in reactions involving acylation or alkylation, the piperidine nitrogen is typically the more reactive site due to its higher basicity and nucleophilicity. For example, in the synthesis of fentanyl analogs, the acylation of the precursor 4-anilinopiperidine occurs selectively on the piperidine nitrogen. nih.gov This selectivity can be attributed to the greater nucleophilic character of the secondary amine.

The interplay of these effects is summarized in the table below, predicting the favored reaction site based on reactant type.

| Reagent Type | Favored Reaction Site | Primary Influencing Factor | Rationale |

| Small Alkyl Halide | Piperidine Nitrogen | Electronic (Basicity) | The sp³ nitrogen is significantly more basic and nucleophilic. |

| Acyl Chloride | Piperidine Nitrogen | Electronic (Nucleophilicity) | The secondary amine is a stronger nucleophile for acylation. |

| Aryl Halide (Buchwald-Hartwig) | Aniline Nitrogen | Reactivity of Aryl Amines | Palladium-catalyzed cross-coupling is specific to aryl amines. |

| Diazonium Salts | Aniline Ring (para) | Electrophilic Aromatic Sub. | The amino group directs electrophiles to the para position. |

The geometry of this compound, with its two nitrogen atoms, makes it a potential bidentate ligand for metal centers. The formation of a chelate ring can significantly alter the molecule's reactivity.

When coordinating to a metal, the aniline and piperidine nitrogens can bind to form a stable six-membered ring. This chelation can:

Activate the Aromatic Ring: Coordination to a metal center can withdraw electron density from the aniline ring, making it more susceptible to nucleophilic aromatic substitution.

Facilitate Cyclometallation: With transition metals like palladium or platinum, the C-H bond at the 3-position of the aniline ring can be activated, leading to the formation of a stable five-membered cyclometallated ring. researchgate.net This process, known as cyclometallation, creates a robust organometallic complex where the organic ligand is bound to the metal through both a nitrogen donor and a carbon-metal bond. Such complexes are often key intermediates in catalytic cycles for C-H functionalization.

While specific studies on the cyclometallation of this compound are not prominent, the principle is well-established for related N-aryl amines and anilines, suggesting a rich area for potential investigation.

Advanced Mechanistic Elucidation Studies

Detailed mechanistic studies provide insight into reaction pathways, transition states, and the formation of intermediates. For a molecule like this compound, such studies would focus on understanding its differential reactivity and the factors that control it.

Kinetic studies are essential for quantitatively assessing the influence of steric and electronic effects. Although specific kinetic data for this compound are scarce, a general approach for studying its reactions can be outlined. For a competitive reaction, such as N-alkylation, the relative rates of reaction at the aniline versus the piperidine nitrogen could be determined.

A hypothetical kinetic study might involve the following:

Competition Experiments: Reacting the compound with a sub-stoichiometric amount of an electrophile and analyzing the product ratio to determine the relative reactivity of the two nitrogen sites.

Hammett Analysis: Synthesizing a series of derivatives with different substituents on the aniline ring (e.g., -OCH₃, -Cl, -NO₂) and measuring the reaction rates. A plot of log(k/k₀) versus the substituent's Hammett parameter (σ) would reveal the electronic sensitivity of the reaction and help elucidate the transition state's nature. rsc.org

Such studies would provide quantitative data on how electronic modifications to the aniline ring impact the nucleophilicity of both the aromatic and aliphatic amine groups.

The identification of transient species is crucial for confirming a proposed reaction mechanism. In the context of this compound's reactivity, several types of intermediates could be targeted for characterization.

Reductive Amination Intermediates: In reactions analogous to the synthesis of fentanyl precursors, which often involve the reductive amination of a piperidone with an aniline, a key intermediate is the imine or enamine formed before the reduction step. scispace.comnih.gov For reactions involving this compound, similar Schiff base intermediates could be formed if the aniline nitrogen reacts with a carbonyl compound. These can often be detected and characterized by spectroscopic methods like NMR and IR, or in some cases, isolated.

Acylation Intermediates: During the acylation of the piperidine nitrogen, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent. While highly transient, the existence of such intermediates is a cornerstone of nucleophilic acyl substitution mechanisms.

Organometallic Intermediates: In chelation-assisted or cyclometallation reactions, the initial coordination complex of this compound with the metal center would be the first key intermediate. Subsequent oxidative addition or C-H activation would lead to other characterizable organometallic species. researchgate.net

The table below summarizes potential intermediates and the methods used for their characterization in analogous systems.

| Reaction Type | Potential Intermediate | Common Characterization Methods |

| Reductive Amination | Schiff Base / Iminium Ion | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| N-Acylation | Tetrahedral Intermediate | Computational Modeling, Kinetic Isotope Effects |

| C-N Cross-Coupling | Oxidative Addition Complex | X-ray Crystallography (for stable analogs), NMR |

| Cyclometallation | Bidentate Coordination Complex | X-ray Crystallography, NMR, IR Spectroscopy |

Proposed Reaction Mechanisms for Complex Transformations

The unique bifunctional nature of this compound, possessing both a primary aromatic amine and a secondary aliphatic amine, makes it a valuable substrate for complex chemical transformations that build molecular complexity. The reactivity of these two distinct nitrogen centers can be selectively harnessed to participate in a variety of reaction cascades, often proceeding through intricate mechanistic pathways. Proposed mechanisms for these transformations frequently involve the formation of key intermediates such as imines, enamines, and iminium ions, which then undergo further cyclization or addition reactions.

Detailed mechanistic investigations have elucidated several pathways through which this compound can be elaborated into more complex heterocyclic scaffolds. These include multicomponent reactions (MCRs), cascade cyclizations, and transition-metal-catalyzed processes.

Multicomponent Reaction (MCR) Mechanisms

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. iitj.ac.in The aniline moiety of this compound is particularly well-suited to initiate such reaction cascades.

One proposed mechanism is an Ugi-type four-component reaction (U-4CR). nih.govnih.gov This pathway typically begins with the condensation of the primary aniline group with an aldehyde or ketone to form a Schiff base, or imine (Intermediate I). This electrophilic imine is then attacked by a nucleophilic isocyanide, forming a nitrilium ion intermediate. Subsequent trapping of this intermediate by a carboxylic acid and eventual Mumm rearrangement leads to the formation of a complex α-acylamino amide product. The entire process is a highly atom-economical sequence of C-N and C-C bond formations. nih.gov

Alternatively, the aniline functionality can participate in a Pictet-Spengler reaction. nih.gov Following the initial formation of an imine from a suitable aldehyde (e.g., formaldehyde), an intramolecular electrophilic substitution occurs. The electron-rich aniline ring attacks the electrophilic iminium carbon, leading to a cyclization that forms a new tetrahydroquinoline ring fused to the existing structure. rsc.org

Hydrogen Borrowing Cascade Mechanisms

Transition metal-catalyzed "hydrogen borrowing" cascades represent another sophisticated transformation. nih.gov These reactions typically involve the temporary removal of hydrogen from a substrate to form a reactive intermediate, which then participates in a bond-forming reaction before the hydrogen is returned.

In a proposed mechanism involving this compound and a diol, an iridium(III) catalyst first oxidizes the diol to a transient dialdehyde, "borrowing" the hydrogen atoms. nih.gov The aniline and piperidine nitrogens can then undergo a sequential double reductive amination. This process involves the formation of imine and/or iminium ion intermediates, which are subsequently reduced by the iridium hydride species that was formed in the initial oxidation step. This cascade efficiently forms two new C-N bonds and creates a complex polycyclic structure in a single pot. nih.gov

Skeletal Editing and Rearrangement Mechanisms

More complex transformations can involve skeletal editing, where the core structure of a molecule is fundamentally rearranged. A proposed mechanism inspired by the conversion of pyridines to anilines highlights the nucleophilic character of the piperidine nitrogen. researchgate.net In this hypothetical pathway, an N-arylpyridinium salt undergoes nucleophilic attack by the secondary amine of the piperidine ring. This attack leads to the opening of the pyridinium ring, forming a streptocyanine-like intermediate. This flexible intermediate can then undergo a 6π electrocyclization, followed by the elimination of an amine, to construct a new benzene (B151609) ring. researchgate.net This type of transformation dramatically alters the molecular skeleton and provides access to otherwise difficult-to-synthesize structures.

The following table summarizes the key features of these proposed reaction mechanisms.

| Reaction Type | Key Intermediates | Bonds Formed | Mechanistic Description |

| Ugi Four-Component Reaction | Imine (Schiff base), Nitrilium ion | 2 C-N, 1 C-C | Condensation of the aniline with a carbonyl, followed by nucleophilic attack by an isocyanide and subsequent trapping by a carboxylic acid. nih.govnih.gov |

| Pictet-Spengler Reaction | Imine, Iminium ion | 1 C-N, 1 C-C | Formation of an imine from the aniline and an aldehyde, followed by intramolecular electrophilic cyclization onto the aromatic ring. nih.govrsc.org |

| Hydrogen Borrowing Cascade | Iminium ion, Metal-hydride species | 2 C-N | In situ oxidation of an alcohol to a carbonyl, condensation with the amine groups, and subsequent reduction by the catalyst which "borrowed" the hydrogen. nih.gov |

| Skeletal Rearrangement | Streptocyanine-like intermediate | 1 C-C, 1 C=C | Nucleophilic attack of the piperidine nitrogen on a pyridinium salt, leading to ring opening, followed by electrocyclization and elimination to form a new aromatic ring. researchgate.net |

Derivatization, Scaffold Applications, and Ligand Design with 2 Piperidin 4 Yl Aniline

2-(Piperidin-4-yl)aniline as a Versatile Chemical Building Block

The utility of this compound as a foundational element in organic synthesis is well-documented. Its dual reactive sites—the nucleophilic nitrogen of the piperidine (B6355638) and the aromatic aniline (B41778) ring—allow for a wide array of chemical transformations, making it a key starting material for diverse molecular structures.

The inherent reactivity of the piperidine and aniline functionalities in this compound facilitates its use in the construction of intricate organic molecules. The piperidine motif is a prevalent feature in many pharmaceuticals, and its incorporation can significantly influence the pharmacological properties of a molecule. sciencedaily.com The aniline portion, on the other hand, provides a gateway for modifications to the aromatic system, further expanding the accessible chemical space. umich.edu The synthesis of complex molecules often involves multi-step processes where this compound can be introduced to build upon existing molecular frameworks or to serve as the central core from which complexity is elaborated. nbinno.com

The role of this compound as a key intermediate is particularly significant in the pharmaceutical industry. sciencedaily.com It is a precursor in the synthesis of a variety of biologically active compounds. For instance, derivatives of this compound are integral to the development of potent analgesics. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type narcotic analgesics, highlights the importance of functionalized piperidines derived from aniline precursors. researchgate.netscispace.com The structural motif of this compound is also found in compounds targeting a range of other biological targets, underscoring its broad applicability in drug discovery and development.

| Intermediate | Therapeutic Area/Target | Synthetic Utility |

|---|---|---|

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Narcotic Analgesics (e.g., Remifentanil) | Key precursor in the synthesis of fentanyl analogues. researchgate.netscispace.com |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | General Pharmaceutical Scaffolds | Synthesized via reductive amination of N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net |

Structural Modification and Derivatization Strategies

The ability to selectively modify different parts of the this compound scaffold is crucial for fine-tuning its properties for specific applications. Chemists have developed a range of strategies to derivatize this molecule at the piperidine nitrogen, the aniline aromatic ring, and through the construction of new heterocyclic systems.

| Reaction Type | Reagent Examples | Resulting Substituent |

|---|---|---|

| Aza-Michael Addition | Acrylonitrile, tert-Butyl Acrylate | Three-carbon chains researchgate.net |

| Alkylation | Bromoacetonitrile, 2-Iodoethanol, 2-chloro-N,N-dimethylethylamine | Two-carbon chains with various functional groups researchgate.net |

The aniline ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pressbooks.pub However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org To control this, the amino group can be temporarily protected, for example, by acetylation, which moderates its activating effect and allows for more selective substitution. libretexts.org These modifications are critical for altering the electronic properties and interaction capabilities of the molecule.

| Reaction | Typical Reagents | Effect on Ring |

|---|---|---|

| Halogenation | Br2, Cl2, I2 with appropriate catalysts | Introduces halogen atoms, altering electronic and steric properties. pressbooks.pubmakingmolecules.com |

| Nitration | HNO3/H2SO4 | Introduces a nitro group, which can be further reduced to an amine. pressbooks.pub |

| Sulfonation | Fuming H2SO4 | Introduces a sulfonic acid group, increasing polarity. pressbooks.pub |

Annulation reactions provide a powerful strategy for constructing new heterocyclic rings fused to the existing this compound scaffold. mdpi.com These reactions, which can be catalyzed by transition metals or proceed through other mechanisms, lead to the formation of more complex, polycyclic systems. nih.govwhiterose.ac.uknih.gov For instance, annulation strategies can be employed to create linearly fused N-heterocycles. whiterose.ac.uk

Scaffold hybridization involves combining the structural features of this compound with other pharmacophoric fragments to create new molecules with potentially novel biological activities. nih.gov This approach has been successfully used to develop NLRP3 inflammasome inhibitors by merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other known inhibitor scaffolds. mdpi.comnih.gov Such strategies are at the forefront of modern drug design, aiming to create multi-target ligands or compounds with improved efficacy and selectivity. unicam.it

Applications in Medicinal Chemistry Scaffold Design

The this compound core is a privileged scaffold in medicinal chemistry, offering opportunities for modification at both the piperidine and aniline nitrogens, as well as the aromatic ring. This versatility allows for the fine-tuning of physicochemical properties and biological activities to target a variety of disease states.

Design of Kinase Inhibitors (e.g., Mer/c-Met, ALK, ROS1)

The this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases.

Derivatives of this scaffold have been investigated as dual inhibitors of Mer and c-Met, two receptor tyrosine kinases involved in tumor cell survival and metastasis. For instance, novel 2-substituted aniline pyrimidine-based derivatives have been synthesized and shown to be potent Mer/c-Met dual inhibitors with improved bioavailability. mdpi.com

Furthermore, the core structure is relevant to the design of inhibitors for anaplastic lymphoma kinase (ALK) and ROS1, which are important targets in non-small cell lung cancer (NSCLC). nih.govresearchgate.net Crizotinib, a multi-targeted TKI that inhibits ALK, ROS1, and MET, exemplifies the clinical significance of targeting these kinases. nih.govnih.govmemoinoncology.com The development of next-generation inhibitors often involves modifications of core structures like this compound to overcome resistance mechanisms. researchgate.netmemoinoncology.com

| Compound Class | Target Kinase(s) | Key Research Findings | Citation |

|---|---|---|---|

| 2-Substituted aniline pyrimidine (B1678525) derivatives | Mer/c-Met | Demonstrated potent dual inhibition with improved bioavailability. | mdpi.com |

| Multi-targeted TKIs | ALK, ROS1, MET | Crizotinib is an approved inhibitor for NSCLC with aberrations in these kinases. | nih.govnih.govmemoinoncology.com |

Development of Anti-inflammatory and Anti-infective Agents

The versatility of the this compound scaffold extends to the development of agents targeting inflammatory and infectious diseases.

In the realm of anti-inflammatory agents, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated. nih.gov One such derivative, compound 6e, exhibited potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages and demonstrated significant in vivo anti-inflammatory activity. nih.gov Additionally, 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation. mdpi.com

For anti-infective applications, a series of 2-piperidin-4-yl-benzimidazoles were synthesized and showed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly enterococci. nih.gov

| Compound Class | Biological Target/Activity | Key Research Findings | Citation |

|---|---|---|---|

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Anti-inflammatory (NO and TNF-α inhibition) | Compound 6e showed potent in vitro and in vivo anti-inflammatory effects. | nih.gov |

| 2-(Piperidin-4-yl)acetamides | Anti-inflammatory (soluble epoxide hydrolase inhibition) | Identified as potent inhibitors of a key inflammatory enzyme. | mdpi.com |

| 2-Piperidin-4-yl-benzimidazoles | Antibacterial | Exhibited broad-spectrum activity against clinically important bacteria. | nih.gov |

Exploration of Neuropharmacological Scaffolds and Receptor Ligands

The this compound structure is also a valuable scaffold for designing ligands that interact with targets in the central nervous system (CNS).

Derivatives of this scaffold have been explored as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key component of cholinergic neurotransmission. nih.govnih.gov Modifications to the aniline and piperidine moieties have led to compounds with high affinity and selectivity for VAChT, with potential applications as PET imaging agents for neurodegenerative diseases. nih.govnih.gov

Furthermore, the piperidine core is a common feature in ligands for various CNS receptors. For example, 5-(piperidin-4-yl)-3-hydroxypyrazole derivatives have been designed as antagonists for the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov

| Compound Class | Neurological Target | Key Research Findings | Citation |

|---|---|---|---|

| Heteroaromatic and aniline derivatives of piperidines | Vesicular Acetylcholine Transporter (VAChT) | Led to the development of high-affinity and selective ligands with potential for PET imaging. | nih.govnih.gov |

| 5-(Piperidin-4-yl)-3-hydroxypyrazole derivatives | GABAA Receptor | Resulted in the discovery of potent antagonists, providing insights into receptor binding. | nih.gov |

Modulation of Inflammasome Pathways (e.g., NLRP3)

Recent research has highlighted the potential of this compound derivatives in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

A pharmacophore-hybridization strategy was employed to design and synthesize a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inhibitors. mdpi.com Several of these compounds were found to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages, with some also demonstrating the ability to reduce the ATPase activity of human recombinant NLRP3. mdpi.com This research opens up new avenues for the development of non-covalent NLRP3 inhibitors for the treatment of inflammatory disorders.

| Compound Class | Target Pathway | Key Research Findings | Citation |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Identified as non-covalent inhibitors of NLRP3, reducing pyroptosis and IL-1β release. | mdpi.com |

Ligand Design in Catalysis

Beyond its applications in medicinal chemistry, the this compound scaffold is also valuable for the design of ligands used in catalysis.

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N cross-coupling)

The aniline moiety of this compound makes it a suitable substrate and a potential ligand precursor for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netwesleyan.edu These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. wesleyan.eduacs.org

The development of efficient catalysts for these transformations is an active area of research. While specific examples detailing the use of a ligand directly derived from this compound were not prominent in the reviewed literature, the general class of aniline derivatives is crucial for these reactions. nih.govchemrxiv.org The piperidine group can be functionalized to create bidentate or monodentate ligands with tailored steric and electronic properties to enhance the efficiency and scope of metal-catalyzed cross-coupling reactions.

Chiral Ligand Development for Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. An ideal ligand scaffold should be readily accessible, structurally tunable, and capable of inducing high levels of stereocontrol in catalytic reactions. The this compound framework, which combines a secondary aliphatic amine (piperidine) and a primary aromatic amine (aniline) connected by a rigid cyclohexyl backbone, presents a theoretically promising but hitherto underexplored scaffold for the design of chiral ligands.

The presence of two distinct nitrogen atoms—the N-H of the piperidine ring and the -NH2 of the aniline moiety—offers multiple sites for derivatization. Chiral auxiliaries or catalytic groups could be strategically introduced at these positions to create a well-defined chiral environment around a coordinated metal center. For instance, acylation or alkylation of the piperidine nitrogen with chiral substituents, or the conversion of the aniline group into a chiral Schiff base, phosphine (B1218219), or oxazoline, could yield a diverse library of bidentate or tridentate ligands.

Despite its structural potential, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the application of this compound specifically for the development of chiral ligands used in asymmetric synthesis. While the broader classes of piperidine derivatives and chiral diamines have been extensively studied and successfully employed as ligands in a multitude of asymmetric transformations—such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions—the specific this compound scaffold remains conspicuously absent from these reports.

Current research in asymmetric catalysis tends to focus on well-established "privileged" ligand backbones. These include, but are not limited to, BINOL, BINAP, Salen, TADDOL, and various chiral diamines like 1,2-diphenylethylenediamine and its derivatives. The exploration of new scaffolds is a continuous effort, yet it appears that this compound has not yet been adopted by the synthetic community for this purpose.

Consequently, there are no detailed research findings, data on catalytic performance (e.g., enantiomeric excess, turnover numbers), or specific examples of asymmetric reactions catalyzed by metal complexes of chiral ligands derived from this compound to report at this time. The field remains open for future investigation, and the synthesis and evaluation of such ligands could represent a novel and potentially fruitful area of research in asymmetric catalysis.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Piperidin 4 Yl Aniline

High-Resolution Structural Elucidation Techniques

To ascertain the precise connectivity and stereochemistry of 2-(Piperidin-4-yl)aniline, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD) is indispensable.

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on extensive data for substituted anilines and piperidines. researchgate.netrsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the aniline ring (H-3, H-4, H-5, H-6) would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their splitting patterns (doublets, triplets, or multiplets) would be dictated by their coupling with adjacent protons. The piperidine ring protons would be found in the upfield aliphatic region (typically δ 1.5-3.5 ppm). The methine proton at the C-4 position, which connects to the aniline ring, would likely be a complex multiplet. The axial and equatorial protons on the piperidine ring are diastereotopic and would exhibit different chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The aniline ring carbons would resonate in the downfield region (δ 115-150 ppm), with the carbon attached to the amino group (C-2) and the carbon attached to the piperidine ring (C-1) being readily identifiable. The piperidine carbons would appear in the upfield region (δ 25-55 ppm).

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial experiment for differentiating carbon signals based on the number of attached protons. researchgate.netlibretexts.orglibretexts.org For this compound, a DEPT-135 spectrum would show:

Positive signals: for methine (CH) and methyl (CH₃) carbons. In this molecule, the four CH carbons of the aniline ring and the C-4 methine of the piperidine ring would appear as positive peaks.

Negative signals: for methylene (B1212753) (CH₂) carbons. The four CH₂ carbons of the piperidine ring (C-2, C-3, C-5, C-6) would appear as inverted, negative peaks.

Absent signals: for quaternary carbons (carbons with no attached protons). The two quaternary carbons of the aniline ring (C-1 and C-2) would be absent in the DEPT-135 spectrum, allowing for their unambiguous assignment when compared to the standard ¹³C NMR spectrum.

The following table outlines the predicted ¹³C NMR and DEPT-135 spectral data for this compound.

| Atom | Carbon Type | Predicted ¹³C Chemical Shift (δ ppm) | DEPT-135 Signal Phase |

| Aniline C1 | Quaternary | 125-135 | Absent |

| Aniline C2 | Quaternary | 140-150 | Absent |

| Aniline C3-C6 | Methine (CH) | 115-130 | Positive |

| Piperidine C4 | Methine (CH) | 40-50 | Positive |

| Piperidine C2,C6 | Methylene (CH₂) | 45-55 | Negative |

| Piperidine C3,C5 | Methylene (CH₂) | 25-35 | Negative |

Note: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.comaalto.fi This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry. For this compound, SC-XRD would confirm the ortho substitution pattern on the aniline ring and reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation. nih.govchemrevlett.com

Obtaining a single crystal of sufficient quality for SC-XRD analysis can be a significant challenge, particularly for flexible molecules like this compound. rsc.org The primary difficulties arise from:

Conformational Flexibility: The piperidine ring can exist in various conformations, most notably the stable chair form. During crystal lattice formation, molecules may adopt slightly different conformations, leading to crystallographic disorder, which complicates structure refinement. chemrevlett.com

Rotational Freedom: The single bond connecting the piperidine and aniline rings allows for free rotation. This can result in multiple, energetically similar orientations of the two rings relative to each other within the crystal, also contributing to disorder.

Intermolecular Interactions: The presence of two amine groups (one primary aromatic, one secondary aliphatic) allows for complex hydrogen bonding networks. While hydrogen bonding can facilitate crystallization, unpredictable or weak interactions can hinder the formation of a well-ordered, single crystal.

Overcoming these challenges often requires extensive screening of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Stereochemical Analysis

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk